molecular formula C14H23N3O2 B8433530 Tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No. B8433530
M. Wt: 265.35 g/mol
InChI Key: QPCDMMDMNSZEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Cn1ccnc1C1=CCN(C(=O)OC(C)(C)C)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][n:2]1[c:3]([C:7]2=[CH:12][CH2:11][N:10]([C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[CH2:9][CH2:8]2)[n:4][cH:5][cH:6]1.[CH3:20][OH:21]>>[CH3:1][n:2]1[c:3]([CH:7]2[CH2:8][CH2:9][N:10]([C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[CH2:11][CH2:12]2)[n:4][cH:5][cH:6]1

Inputs

Step One
Name
Cn1ccnc1C1=CCN(C(=O)OC(C)(C)C)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cn1ccnc1C1=CCN(C(=O)OC(C)(C)C)CC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
Cn1ccnc1C1CCN(C(=O)OC(C)(C)C)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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